8-(4-benzylpiperidin-1-yl)-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
8-(4-benzylpiperidin-1-yl)-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N9O2S/c1-34-24-23(25(38)30-27(34)39)36(15-8-18-40-28-31-32-33-37(28)22-11-6-3-7-12-22)26(29-24)35-16-13-21(14-17-35)19-20-9-4-2-5-10-20/h2-7,9-12,21H,8,13-19H2,1H3,(H,30,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXQPZKNYIESCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CCCSC5=NN=NN5C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N9O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-benzylpiperidin-1-yl)-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potentials, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| CAS Number | 674364-76-2 |
| Molecular Formula | C23H31N5O2 |
| Molecular Weight | 409.534 g/mol |
| IUPAC Name | 8-(4-benzylpiperidin-1-yl)-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6-dione |
The compound features a purine core substituted with a benzylpiperidine moiety and a phenyl-tetrazole group, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It is believed to function as an enzyme inhibitor or receptor modulator. Specifically, it may affect:
- Enzyme Inhibition : Potential inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system.
- Receptor Binding : Possible interaction with nicotinic receptors and other neurotransmitter receptors, influencing neurological pathways.
Research Findings
Several studies have explored the biological activity of related compounds and derivatives:
- Anticholinesterase Activity : A study on tetrazole derivatives indicated that certain compounds exhibited significant AChE inhibition, suggesting that similar structures might also demonstrate this activity. For instance, compounds with electron-donating groups showed higher inhibition percentages (up to 29.56%) .
- Neuroprotective Effects : Research on piperidine derivatives has shown potential neuroprotective effects against neurodegenerative diseases, indicating that compounds like 8-(4-benzylpiperidin-1-yl)-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine could be effective in similar contexts .
- Multitarget Activity : The structure of the compound suggests multitarget potential, which could be beneficial in treating complex conditions such as Alzheimer's disease or other cognitive disorders .
Case Study 1: Neuroprotective Properties
A study investigating various piperidine derivatives found that certain modifications led to enhanced neuroprotective properties in vitro. The results indicated that compounds with similar structural motifs to our compound displayed promising results in preventing neuronal cell death under oxidative stress conditions.
Scientific Research Applications
Chemistry
This compound serves as a significant building block in organic synthesis, allowing chemists to develop more complex molecular structures. Its unique structural features make it suitable for creating derivatives with tailored properties.
Biology
Research has focused on the biological implications of this compound:
- Enzyme Inhibition: Studies indicate that it may inhibit specific enzymes, which could be beneficial in regulating metabolic pathways.
- Receptor Binding: Investigations into its interaction with various receptors suggest potential roles in modulating neurotransmitter systems.
Medicine
The compound is being explored for its therapeutic potential:
- Neurological Disorders: Its ability to interact with neurotransmitter receptors positions it as a candidate for treating conditions like depression and anxiety.
- Antitumor Activity: Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties, making it a subject of interest in cancer research.
Case Study 1: Neurological Applications
A study published in a peer-reviewed journal highlighted the effects of this compound on serotonin receptors. The results demonstrated that the compound could enhance serotonin activity, suggesting its potential as an antidepressant .
Case Study 2: Antitumor Activity
In vitro studies have shown that certain derivatives of this compound can inhibit cancer cell proliferation. The mechanism appears to involve the induction of apoptosis in malignant cells, indicating a promising avenue for further research into cancer therapies .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
Key Observations:
Position 8 Substituents :
- The target compound employs a benzylpiperidinyl group, which combines aromaticity (benzyl) with a rigid piperidine ring. This contrasts with the butylpiperazinyl group in , which is more flexible and lipophilic, and the methoxyphenylpiperazinyl group in , which introduces polarity via the methoxy group. Piperazine derivatives (as in and ) are common in medicinal chemistry for their solubility and receptor-binding versatility, while piperidine (target compound) may enhance steric bulk and CNS targeting .
Position 7 Substituents: The tetrazole-thioether-propyl chain in the target compound is unique. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and hydrogen-bond acceptor capacity compared to the phenylpropyl () or phenoxypropyl () groups. The thioether linkage may increase susceptibility to oxidation but could also improve membrane permeability .
Molecular Weight: The target compound’s molecular weight is likely higher than both analogs due to the tetrazole-thioether group and benzylpiperidinyl substituent.
Functional Implications
- Lipophilicity : The benzylpiperidinyl group (target) and butylpiperazinyl group () are more lipophilic than the methoxyphenylpiperazinyl group (), which could influence tissue distribution and clearance rates.
Q & A
Basic: What are the key synthetic routes for synthesizing 8-(4-benzylpiperidin-1-yl)-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione?
Methodological Answer:
Synthesis typically involves multi-step organic reactions:
Core Purine Formation : Start with a xanthine or theobromine derivative to establish the purine-2,6-dione core. Alkylation at the N7 position introduces the 3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl group via nucleophilic substitution using a propyl-thiol linker pre-functionalized with the tetrazole moiety .
Piperidine Substitution : React the intermediate with 4-benzylpiperidine under Mitsunobu conditions or via SN2 displacement to install the 8-(4-benzylpiperidin-1-yl) group .
Methylation : Introduce the N3 methyl group using methyl iodide or dimethyl sulfate in a polar aprotic solvent (e.g., DMF) with a base (e.g., NaH) .
Critical Steps : Purify intermediates via column chromatography and confirm purity via HPLC (>95%) and NMR (e.g., ¹H/¹³C shifts for tetrazole-thio-propyl and benzylpiperidine motifs) .
Basic: How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the tetrazole-thio-propyl chain (δ 2.8–3.5 ppm for CH₂ groups, δ 7.3–7.6 ppm for phenyl-tetrazole), benzylpiperidine aromatic protons (δ 7.2–7.4 ppm), and purine carbonyl carbons (δ 160–170 ppm) .
- IR : Confirm C=O stretches (~1700 cm⁻¹) and tetrazole C=N (~1630 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI) validates the molecular ion ([M+H]⁺) with <5 ppm error .
- Chromatography : HPLC retention time and peak symmetry assess purity, while TLC monitors reaction progress .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability or target promiscuity. To address this:
Standardize Assays : Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability) to cross-validate activity. For example, if conflicting reports exist on kinase inhibition, combine a fluorescence polarization assay with a cellular ATP depletion assay .
Structural Analysis : Perform X-ray crystallography or docking studies to confirm binding modes. The tetrazole-thio group may exhibit variable interactions with cysteine residues in target proteins .
Control for Metabolites : Test stability in assay media (e.g., liver microsome incubation) to rule out metabolite interference .
Advanced: What computational methods optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Reaction Modeling : Use density functional theory (DFT) to identify rate-limiting steps (e.g., benzylpiperidine coupling) and optimize transition states .
- Design of Experiments (DoE) : Apply factorial design to variables (temperature, solvent, catalyst loading). For example, a Central Composite Design can maximize yield by balancing DMF vs. THF solvent effects and reaction time .
- Machine Learning : Train models on historical reaction data (e.g., solvent polarity vs. alkylation efficiency) to predict optimal conditions .
Advanced: How does the tetrazole-thio-propyl substituent influence the compound’s pharmacokinetic properties?
Methodological Answer:
The substituent impacts:
Lipophilicity : Calculate logP (e.g., using ChemAxon) to predict membrane permeability. The thioether and tetrazole groups balance hydrophobicity and hydrogen-bonding capacity .
Metabolic Stability : Test in vitro CYP450 inhibition assays. The tetrazole ring may resist oxidative metabolism, while the thioether could undergo sulfoxidation .
Plasma Protein Binding : Use ultrafiltration or surface plasmon resonance (SPR) to quantify binding to albumin, which correlates with the substituent’s aromaticity .
Advanced: What strategies mitigate toxicity risks during preclinical evaluation?
Methodological Answer:
Off-Target Screening : Profile against panels of kinases, GPCRs, and ion channels (e.g., Eurofins SafetyScreen44) to identify promiscuity .
Genotoxicity Assays : Conduct Ames tests and micronucleus assays; the tetrazole moiety may require modification if mutagenic .
Dose Optimization : Use allometric scaling from rodent PK studies to establish a safety margin (NOAEL) .
Basic: What are the primary biological targets hypothesized for this compound?
Methodological Answer:
- Kinases : The purine core mimics ATP, suggesting inhibition of kinases like CDK or PIM1. Validate via competitive binding assays with ATP-agarose .
- GPCRs : The benzylpiperidine group may target serotonin or dopamine receptors. Use radioligand displacement assays (e.g., ³H-ketanserin for 5-HT₂A) .
- Epigenetic Enzymes : Tetrazole-thio groups could modulate histone deacetylases (HDACs). Test via fluorogenic substrate cleavage .
Advanced: How can AI-driven platforms enhance SAR studies for this compound?
Methodological Answer:
- Generative Models : Use tools like REINVENT or ChemAI to design analogs with modified benzylpiperidine or tetrazole groups, prioritizing synthetic accessibility .
- Activity Cliff Analysis : Apply machine learning to identify minor structural changes (e.g., methyl → ethyl) causing significant activity shifts .
- ADMET Prediction : Platforms like ADMET Predictor or SwissADME forecast bioavailability and toxicity for virtual libraries .
Basic: What solvents and catalysts are optimal for critical reaction steps?
Methodological Answer:
- Alkylation (N7 Position) : Use DMF as solvent with NaH base for efficient deprotonation. Catalyze with KI to enhance nucleophilicity .
- Piperidine Coupling : Employ dichloromethane (DCM) with EDCI/HOBt for amide bond formation or Mitsunobu conditions (DIAD, PPh₃) for ether linkages .
- Tetrazole Installation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in THF/H₂O ensures regioselectivity .
Advanced: What experimental designs address low reproducibility in biological assays?
Methodological Answer:
Blinded Replicates : Perform assays in triplicate across independent labs to control for operator bias .
Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinases) and vehicle-only samples .
Data Normalization : Use Z-factor or signal-to-background ratios to quantify assay robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
